BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Chemical and Physical Data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Amino-5-butyl-6-
Compound Name:
methylpyrimidin-4-ol

Cat. No.: B1384128

NSC 210586, also known as NSC 12 or NSC 172285, is a small molecule identified for its
potent anti-cancer properties.[1] While extensive physicochemical data is not readily available
in the public domain, the fundamental molecular properties are summarized below. The
determination of experimental properties such as solubility, melting point, and pKa would be a
critical next step in its preclinical development, potentially employing methods designed for
poorly soluble compounds.[2][3][4][5]

Property Value Source
CAS Number 102586-30-1 [1]
Molecular Formula C24H34F603 [1]
Molecular Weight 484.52 g/mol [1]
Appearance Solid powder [6]
Purity >98% [6]
Solubility Soluble in DMSO and ethanol [7]

Mechanism of Action: An Extracellular FGF Trap

NSC 210586 functions as an extracellular trap for fibroblast growth factor 2 (FGF2).[1] It
directly binds to FGF2, thereby preventing its interaction with its cognate fibroblast growth
factor receptors (FGFRSs).[1] This inhibitory action blocks the formation of the
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HSPG/FGF/FGFR ternary complex, a critical step in the activation of downstream signaling
pathways that drive cell proliferation and angiogenesis.[6]
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Caption: Generalized experimental workflows for NSC 210586 evaluation.

Modulation of the FGF Signaling Pathway

NSC 210586's intervention at the initial step of the FGF signaling cascade has profound effects
on downstream pathways crucial for tumor growth and survival. The binding of FGF to FGFR
leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor
proteins that activate key signaling pathways like the Ras-MAPK and PI3K-Akt pathways. By
preventing the initial FGF-FGFR interaction, NSC 210586 effectively shuts down these pro-
tumorigenic signals.
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Caption: Inhibition of the FGF/FGFR signaling cascade by NSC 210586.
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ADME-Tox Profile: Considerations for Drug
Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug
candidate is a critical determinant of its clinical success. While specific in vivo or in vitro ADME-
Tox data for NSC 210586 is not publicly available, in silico modeling can provide initial
predictions. [8][9][10][11]These computational approaches are essential in early-stage drug
discovery to identify potential liabilities and guide further optimization. [10]JA comprehensive
preclinical ADME-Tox evaluation for NSC 210586 would involve a battery of in vitro assays
(e.g., metabolic stability in liver microsomes, plasma protein binding, CYP450 inhibition) and
subsequent in vivo pharmacokinetic and toxicology studies in relevant animal models.

Conclusion and Future Directions

NSC 210586 is a promising anti-cancer agent with a well-defined mechanism of action as an
extracellular FGF trap. Its specificity for FGF-dependent tumors and favorable preliminary
safety profile in preclinical models make it an attractive candidate for further development.
Future research should focus on a comprehensive characterization of its physicochemical
properties, a detailed ADME-Tox profile, and optimization of its formulation and delivery. Further
investigation into its efficacy across a broader range of FGF-dependent malignancies is also
warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.cellsignal.com/products/activators-inhibitors/nsc-697923/10473
https://pmc.ncbi.nlm.nih.gov/articles/PMC7346235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7346235/
https://pubmed.ncbi.nlm.nih.gov/37539466/
https://pubmed.ncbi.nlm.nih.gov/28988506/
https://pubmed.ncbi.nlm.nih.gov/28988506/
https://pubmed.ncbi.nlm.nih.gov/41109442/
https://pubmed.ncbi.nlm.nih.gov/41109442/
https://pubmed.ncbi.nlm.nih.gov/41109442/
https://pubmed.ncbi.nlm.nih.gov/41109442/
https://www.benchchem.com/product/b1384128#nsc-210586-chemical-data
https://www.benchchem.com/product/b1384128#nsc-210586-chemical-data
https://www.benchchem.com/product/b1384128#nsc-210586-chemical-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1384128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

